molecular formula C15H14O3S B12549786 Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- CAS No. 821768-64-3

Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-

Cat. No.: B12549786
CAS No.: 821768-64-3
M. Wt: 274.3 g/mol
InChI Key: WMJLIQHYCWDLMG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- is a sulfur-containing benzoic acid derivative characterized by a thioether linkage at the para position of the benzene ring, with a 2-hydroxy-1-phenylethyl substituent. This structure introduces both hydrophilic (hydroxyl group) and lipophilic (phenyl group) properties, making it a candidate for applications in medicinal chemistry or material science.

Properties

CAS No.

821768-64-3

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

4-(2-hydroxy-1-phenylethyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H14O3S/c16-10-14(11-4-2-1-3-5-11)19-13-8-6-12(7-9-13)15(17)18/h1-9,14,16H,10H2,(H,17,18)

InChI Key

WMJLIQHYCWDLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- typically involves the reaction of benzoic acid derivatives with appropriate thiol and hydroxyethyl reagents. One common method includes the use of benzoic acid and 2-hydroxy-1-phenylethyl thiol under specific reaction conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the hydroxy or thio groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the original hydroxy or thio groups.

Scientific Research Applications

Chemistry: Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and thio groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzoic Acid, 4-Methyl-2-(Phenylthio)- (CAS 90133-36-1)

  • Structure : Features a methyl group at the para position and a phenylthio group at the ortho position of the benzene ring .
  • Key Differences :
    • Substituent Position : The phenylthio group in this analogue is ortho-substituted, whereas the target compound’s thioether is para-substituted. This positional variance may influence steric hindrance and electronic effects on the aromatic ring.
    • Functional Groups : Lacks the hydroxyl group present in the target compound, reducing hydrogen-bonding capacity and hydrophilicity.
  • Physicochemical Properties : Molecular weight 244.31 g/mol, compared to an estimated ~288 g/mol for the target compound (based on formula C₁₅H₁₄O₂S). The lower molecular weight of this analogue suggests higher volatility .

Benzoic Acid, 4-[(2-Oxopropyl)Thio]- (CAS 643021-01-6)

  • Structure : Contains a 2-oxopropylthio group at the para position .
  • Key Differences :
    • Side Chain : The oxo group in the side chain introduces ketone functionality, enhancing electrophilicity compared to the hydroxyl group in the target compound.
    • Reactivity : The ketone may participate in nucleophilic additions, whereas the hydroxyl group in the target compound could undergo esterification or oxidation.
  • Spectral Data : The InChI key (OHHCAVLKNMOJIX-UHFFFAOYSA-N) and SMILES (CC(=O)CSC1=CC=C(C=C1)C(=O)O) highlight distinct electronic interactions in the side chain .

N-[2-(4-Methoxyphenyl)-4-Oxo-1,3-Thiazolidin-3-Yl]-2-Hydroxy-2,2-Diphenylacetamide (3g)

  • Structure: A thiazolidinone derivative with a diphenylacetamide group and methoxyphenyl substitution .
  • Key Differences: Core Heterocycle: Incorporates a thiazolidinone ring, absent in the target compound, which may confer rigidity and influence bioactivity.
  • Analytical Data : LC/MS (m/z 463 [M-H]⁻) and elemental analysis (C, 64.34%; H, 5.38%) provide benchmarks for comparing purity and synthesis efficiency with the target compound .

Benzoic Acid, 4-[5-[(Phenylthio)Methyl]-3-Isoxazolyl]- (CAS 835594-20-2)

  • Structure : Combines an isoxazole ring with a phenylthio-methyl substituent .
  • Molecular Weight : 311.36 g/mol, significantly higher than the target compound, suggesting differences in solubility and diffusion rates .

Research Implications

  • Synthesis : The thioether linkage in the target compound may be synthesized via nucleophilic substitution, analogous to methods used for 4-methyl-2-(phenylthio)benzoic acid .
  • Bioactivity: The hydroxyl group could enhance binding to biological targets compared to non-hydroxylated analogues, as seen in thiazolidinone derivatives with polar substituents .
  • Stability : The absence of reactive ketones (unlike 4-[(2-oxopropyl)thio]benzoic acid) may improve the target compound’s stability under basic conditions .

Biological Activity

Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- (commonly referred to as this compound) is an organic compound with significant biological activities. Its unique structural features, including a benzoic acid core and a thioether substituent, contribute to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15_{15}H16_{16}O2_2S
  • IUPAC Name : Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-

This structure features:

  • A benzoic acid moiety
  • A hydroxy group
  • A phenylethyl group linked via a sulfur atom

These elements contribute to its unique chemical properties and biological activities.

Biological Activities

Research has identified several key biological activities associated with benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating inhibitory effects that suggest potential use in treating infections.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. In vitro assays indicate that it can reduce lipid peroxidation and enhance cell viability under oxidative conditions.
  • Antitumor Activity : Preliminary studies suggest that benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- may possess antitumor effects. In cell line studies, it has shown the ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models .

The mechanisms by which benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Modulation of Signaling Pathways : Research indicates that it could interfere with key signaling pathways associated with inflammation and cancer progression, potentially through the modulation of reactive oxygen species (ROS) levels .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Benzoic acid, 2-phenylethyl esterLacks thio and hydroxy substituentsPrimarily an ester derivative
4-(Phenylazo)benzoic acidContains an azo groupExhibits different reactivity due to azo functionality
Benzoic acid, 2-hydroxy-, phenylmethyl esterContains a phenylmethyl ester groupDifferent functional group affecting reactivity

This table highlights how the thioether linkage and hydroxy group in benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- may confer distinct biological activities not observed in other compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains demonstrated that benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study 2: Antioxidant Activity

In vitro experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that at concentrations as low as 50 µM, it exhibited substantial radical-scavenging activity comparable to well-known antioxidants like ascorbic acid .

Case Study 3: Antitumor Potential

Research involving human prostate cancer cell lines revealed that treatment with benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- led to a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those for conventional chemotherapeutics used in similar contexts .

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